molecular formula C11H11NO3 B6346085 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol CAS No. 1188227-69-1

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

Cat. No.: B6346085
CAS No.: 1188227-69-1
M. Wt: 205.21 g/mol
InChI Key: AOAHNLYFKXYRHF-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is a heterocyclic compound that features an oxazole ring fused with a phenyl group substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized using acetic anhydride to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol
  • 3-(2-Ethoxyphenyl)-1,2-oxazol-4-ol
  • 3-(2-Propoxyphenyl)-1,2-oxazol-5-ol

Uniqueness

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethoxy group provides distinct electronic and steric effects compared to other alkoxy-substituted analogs, potentially leading to unique properties and applications .

Properties

IUPAC Name

3-(2-ethoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)15-12-9/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAHNLYFKXYRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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